molecular formula C16H23ClO2 B12520358 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene CAS No. 651332-14-8

1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene

Katalognummer: B12520358
CAS-Nummer: 651332-14-8
Molekulargewicht: 282.80 g/mol
InChI-Schlüssel: FQTQDLHWBPONGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloro-methoxy-alkenyl group

Vorbereitungsmethoden

The synthesis of 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a methoxybenzene derivative with a suitable chloro-alkenyl halide under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkenyl group to an alkyl group, often using hydrogenation catalysts.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophilic reagents like sodium amide.

Wissenschaftliche Forschungsanwendungen

1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals.

    Industry: This compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:

  • 1-(1-Bromo-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene
  • 1-(1-Chloro-7-ethoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene These compounds share structural similarities but differ in their halogen or alkoxy substituents, which can significantly impact their chemical properties and applications.

Eigenschaften

CAS-Nummer

651332-14-8

Molekularformel

C16H23ClO2

Molekulargewicht

282.80 g/mol

IUPAC-Name

1-(1-chloro-7-methoxy-4-methylhept-4-enyl)-4-methoxybenzene

InChI

InChI=1S/C16H23ClO2/c1-13(5-4-12-18-2)6-11-16(17)14-7-9-15(19-3)10-8-14/h5,7-10,16H,4,6,11-12H2,1-3H3

InChI-Schlüssel

FQTQDLHWBPONGI-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCOC)CCC(C1=CC=C(C=C1)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.